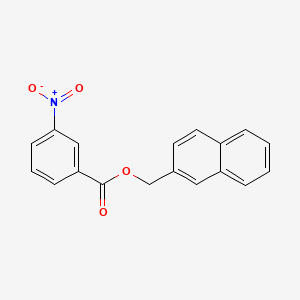

2-naphthylmethyl 3-nitrobenzoate

Description

Contextualization of Aromatic Esters in Contemporary Chemical Research

Aromatic esters are organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com Their general structure, Ar-COO-R, where 'Ar' is an aromatic group and 'R' is an alkyl or aryl substituent, gives rise to a unique set of physical and chemical properties. numberanalytics.com Generally, they exhibit higher boiling and melting points compared to their aliphatic counterparts due to stronger intermolecular forces imparted by the aromatic ring. numberanalytics.com While their solubility in water is limited, they are readily soluble in organic solvents. numberanalytics.com

These compounds are workhorses in various fields. They are well-known for their pleasant fragrances, making them staples in the perfume and flavor industries. numberanalytics.comontosight.ai Beyond their olfactory properties, aromatic esters serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com In the realm of materials science, they are utilized in the production of high-performance polymers. numberanalytics.com The versatility of aromatic esters stems from their reactivity; they can undergo reactions such as hydrolysis to form carboxylic acids and alcohols, and reduction to yield alcohols. numberanalytics.com

Significance of the Naphthylmethyl and Nitrobenzoate Structural Motifs

The structure of 2-naphthylmethyl 3-nitrobenzoate is a composite of two significant chemical moieties: the naphthylmethyl group and the 3-nitrobenzoate group. The naphthyl group, a bicyclic aromatic system, is larger than a simple benzene (B151609) ring and introduces unique electronic and steric properties. This can influence the molecule's stacking interactions and photophysical properties, such as fluorescence, which are of interest in materials science.

The nitrobenzoate moiety, specifically the 3-nitro substitution pattern, is also of considerable chemical importance. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the ester group. Nitro-containing compounds are often used as intermediates in organic synthesis, where the nitro group can be reduced to an amino group, a key functional group in many dyes, pharmaceuticals, and other specialty chemicals. For instance, the related compound methyl 3-nitrobenzoate is a known intermediate in chemical synthesis. orgsyn.orgchemicalbook.com The synthesis of such compounds often involves the nitration of the corresponding benzoate (B1203000) ester using a mixture of nitric and sulfuric acids. orgsyn.orgsavemyexams.comsouthalabama.edu

Academic Relevance and Research Perspectives on this compound

While direct academic research on this compound is scarce, its structural components suggest several avenues for investigation. The combination of a large, potentially fluorescent naphthyl group with an electron-deficient nitroaromatic ring could lead to interesting intramolecular charge-transfer properties, which are relevant in the design of nonlinear optical materials and fluorescent sensors.

Furthermore, the presence of the nitro group makes it a potential precursor for the synthesis of more complex molecules. Reduction of the nitro group to an amine would yield 2-naphthylmethyl 3-aminobenzoate (B8586502), a molecule with a different set of electronic and chemical properties, potentially useful as a monomer for polyamide synthesis or as a scaffold for new ligands in coordination chemistry. The study of its synthesis, likely through esterification of 3-nitrobenzoic acid with 2-naphthylmethanol or by reacting 3-nitrobenzoyl chloride with 2-naphthylmethanol, and its full characterization would be a valuable academic endeavor.

Overview of Research Trajectories for Complex Ester Systems

The broader field of complex ester research is currently driven by several key trends. A major focus is on the development of sustainable and efficient synthetic methods. mdpi.com This includes the use of enzymatic catalysts, such as lipases, which can operate under mild conditions and offer high selectivity, aligning with the principles of "Green Chemistry". researchgate.net Process intensification strategies, like the use of membrane reactors to remove water and shift reaction equilibria, are also being explored to improve the efficiency of esterification reactions. mdpi.com

Another significant research trajectory is the design of esters with tailored properties for specific applications. datainsightsmarket.com This involves understanding the structure-property relationships to create, for example, new biodegradable lubricants or phase-change materials for thermal energy storage. datainsightsmarket.comresearchgate.net The synthesis of complex esters is also central to the development of new bioactive compounds and advanced materials with unique optical or electronic properties. mdpi.com As the demand for sophisticated and sustainable chemical products grows, the exploration of novel ester systems like this compound will likely gain more attention.

Data Tables

Table 1: Properties of Related Benzoate Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | -12 | 199.6 |

| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 74-78 orgsyn.orgchembk.com | 279 chembk.com |

| Methyl 2-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | 62-65 sigmaaldrich.com | - |

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-ylmethyl 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-18(16-6-3-7-17(11-16)19(21)22)23-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJLKCJGPJUFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Naphthylmethyl 3 Nitrobenzoate

Direct Esterification Approaches

Direct esterification involves the formation of the ester bond by directly reacting a carboxylic acid or its derivative with an alcohol. These methods are often favored for their atom economy and straightforward reaction setups.

Fischer Esterification Utilizing 3-Nitrobenzoic Acid and 2-Naphthylmethanol

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.orgyoutube.com In the synthesis of 2-naphthylmethyl 3-nitrobenzoate, this involves the reaction of 3-nitrobenzoic acid with 2-naphthylmethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgtruman.edu The reaction is reversible and typically requires heating to drive the equilibrium towards the product by removing the water formed during the reaction. libretexts.orgtruman.edu

The mechanism begins with the protonation of the carbonyl oxygen of 3-nitrobenzoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of 2-naphthylmethanol attacks this activated carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product, this compound, and regenerates the acid catalyst.

Several factors influence the yield of the Fischer esterification. The use of anhydrous conditions is crucial, as the presence of water can shift the equilibrium back towards the reactants. truman.edu The choice of catalyst is also important; while sulfuric acid is common, other catalysts like graphene oxide have been shown to be efficient and reusable for a wide range of esterifications. organic-chemistry.org

Table 1: Reaction Parameters for Fischer Esterification

| Parameter | Condition | Rationale |

| Reactants | 3-Nitrobenzoic Acid, 2-Naphthylmethanol | Starting materials for the ester. |

| Catalyst | Concentrated H₂SO₄ or HCl (gas) | To protonate the carboxylic acid and activate it for nucleophilic attack. libretexts.org |

| Temperature | Elevated (Reflux) | To increase the reaction rate and help remove water. truman.edu |

| Water Removal | Azeotropic distillation or use of a dehydrating agent | To drive the equilibrium towards the products. libretexts.org |

Acyl Halide and Anhydride (B1165640) Mediated Esterification with 2-Naphthylmethanol

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of 3-nitrobenzoic acid, such as 3-nitrobenzoyl chloride (an acyl halide) or 3-nitrobenzoic anhydride, can be used. These reactions are generally faster and proceed to completion, often at room temperature. libretexts.org

When 3-nitrobenzoyl chloride is reacted with 2-naphthylmethanol, the reaction is typically vigorous, producing the ester and hydrogen chloride gas. libretexts.org This method is also applicable to phenols, which react very slowly in Fischer esterification. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

Similarly, 3-nitrobenzoic anhydride can react with 2-naphthylmethanol to form this compound and 3-nitrobenzoic acid. While slower than reactions with acyl chlorides, they are still generally faster than Fischer esterification and can be driven to completion by warming the reaction mixture. libretexts.org

Table 2: Comparison of Direct Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | 3-Nitrobenzoic acid, 2-Naphthylmethanol, Acid catalyst | Heat, Reversible | Atom economical, Inexpensive reagents | Reversible, Requires water removal |

| Acyl Halide Method | 3-Nitrobenzoyl chloride, 2-Naphthylmethanol, Base | Often room temperature, Irreversible | High yield, Fast reaction | Generates corrosive HCl byproduct |

| Anhydride Method | 3-Nitrobenzoic anhydride, 2-Naphthylmethanol | Gentle warming, Irreversible | Good yield, Less vigorous than acyl halide method | Produces a carboxylic acid byproduct |

Indirect Synthetic Routes

Indirect routes to this compound involve the formation of a precursor molecule, which is then chemically modified to yield the final product. These methods can offer advantages in terms of regioselectivity and functional group tolerance.

Regioselective Nitration of 2-Naphthylmethyl Benzoate (B1203000) Analogues

An alternative strategy involves the synthesis of 2-naphthylmethyl benzoate first, followed by a regioselective nitration reaction. The ester group is a meta-directing deactivator in electrophilic aromatic substitution. Therefore, the nitration of 2-naphthylmethyl benzoate would be expected to introduce a nitro group at the meta position of the benzoate ring. orgsyn.orgsavemyexams.com

Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid. orgsyn.orgfrontiersin.org The reaction conditions, such as temperature and acid concentration, must be carefully controlled to achieve the desired mononitration and avoid the formation of dinitro products or other side reactions. frontiersin.orgsouthalabama.edu Recent advancements have focused on developing more environmentally benign nitration protocols using dilute aqueous nitric acid, which can improve safety and reduce waste. frontiersin.org The regioselectivity of nitration can be influenced by the reaction medium; for instance, nitration in acetic anhydride can lead to different isomers compared to nitration in a strong acid. nih.gov

Functional Group Interconversions on Precursor Molecules

This approach involves synthesizing a precursor molecule with a different functional group that can be subsequently converted to the nitro group. For example, one could synthesize 2-naphthylmethyl 3-aminobenzoate (B8586502) and then convert the amino group to a nitro group via a Sandmeyer-type reaction sequence. This would involve diazotization of the amino group with nitrous acid followed by treatment with a nitrite (B80452) salt in the presence of a copper catalyst.

Another possibility is the oxidation of a nitroso or hydroxylamino precursor. While less common, these methods can be useful if the direct nitration proves to be low-yielding or lacks the desired regioselectivity.

Advanced Catalytic Approaches for Carbon-Oxygen Bond Formation

Modern organic synthesis has seen the development of advanced catalytic methods for the formation of ester bonds. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. For instance, various metal-based catalysts, including those based on zinc, yttrium, and tin, have been shown to effectively catalyze transesterification reactions. organic-chemistry.org While not directly demonstrated for this compound, these catalytic systems could potentially be adapted for its synthesis.

N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for transesterification reactions, promoting the acylation of alcohols under mild conditions. organic-chemistry.org These methods could provide a valuable alternative to traditional acid- or base-mediated esterification, particularly for sensitive substrates.

Optimization of Synthetic Conditions and Yield Enhancements

The primary route for synthesizing this compound is through the esterification of 3-nitrobenzoic acid with 2-naphthalenemethanol. The most common method employed for this transformation is the Fischer-Speier esterification, a reversible acid-catalyzed reaction. truman.edumasterorganicchemistry.com To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant or by removing water, a byproduct of the reaction. truman.edu

The choice of solvent and the control of reaction temperature are paramount for the successful synthesis of this compound. The solvent must be inert to the reactants and catalyst and should facilitate the reaction.

Solvent Effects: The solubility of the starting materials, particularly 3-nitrobenzoic acid, is a key factor in solvent selection. Experimental data shows that the solubility of 3-nitrobenzoic acid varies significantly across different solvents. researchgate.net

Table 1: Solubility of 3-Nitrobenzoic Acid in Various Solvents at 298.15 K (25 °C)

| Solvent | Molar Solubility (mol·dm⁻³) |

|---|---|

| Water | Low |

| Methanol (B129727) | High |

| Ethanol (B145695) | High |

| Acetonitrile | Moderate |

| Dichloromethane | Low |

| Toluene (B28343) | Low |

This table is generated based on solubility data for 3-nitrobenzoic acid. researchgate.net

While alcohols like methanol and ethanol show high solubility for 3-nitrobenzoic acid, using an excess of the reacting alcohol (2-naphthalenemethanol) can also serve as the solvent. researchgate.net However, for large-scale synthesis, inert solvents are often preferred. Aromatic hydrocarbons such as toluene or chlorobenzene (B131634) are effective choices. google.comgoogle.com These solvents can form an azeotrope with the water produced during the esterification, allowing for its removal via a Dean-Stark apparatus. google.com This continuous removal of water is a powerful technique to drive the reaction to completion. google.com Other inert solvents that can be employed include benzene (B151609), xylene, chloroform, and cyclohexane. google.com

Temperature Control: Temperature plays a dual role in the esterification process. Higher temperatures increase the reaction rate but can also lead to the formation of unwanted byproducts and decomposition of the reactants or product. chemhume.co.uk For the esterification of nitrobenzoic acids, reaction temperatures are typically maintained between 60°C and 120°C. google.com In some protocols, particularly when using an entraining liquid to remove water, the temperature is kept above 100°C. google.com

Microwave-assisted synthesis offers an alternative to conventional heating, often leading to shorter reaction times and improved yields. researchgate.net The optimization of temperature and reaction time is crucial, as excessively high temperatures or prolonged heating may not necessarily improve the yield and can even be detrimental. researchgate.net

Table 2: Illustrative Example of Reaction Condition Optimization (based on microwave synthesis of a similar ester)

| Entry | Temperature (°C) | Time (minutes) | Yield (%) |

|---|---|---|---|

| 1 | 100 | 15 | Low |

| 2 | 130 | 5 | Moderate |

| 3 | 130 | 15 | High |

This table illustrates the general principle of optimizing temperature and time, with data adapted from a study on a similar nitroaromatic ester. researchgate.net The optimal conditions often involve finding a balance, such as achieving a high yield at a lower temperature like 130°C to ensure energy efficiency and process safety. researchgate.net

The Fischer esterification is fundamentally an acid-catalyzed reaction. The catalyst's role is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Mechanistic Role: The reaction mechanism involves several reversible steps. masterorganicchemistry.com

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 3-nitrobenzoic acid. This increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: The alcohol (2-naphthalenemethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The catalyst is regenerated by the deprotonation of the final intermediate, yielding the ester, this compound. youtube.com

Catalyst Selection: A variety of acid catalysts can be used for the synthesis of nitrobenzoate esters. The choice of catalyst can influence reaction rate and yield.

Table 3: Common Catalysts for the Esterification of Nitrobenzoic Acids

| Catalyst | Type | Typical Conditions | Reference(s) |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous, Strong Acid | Concentrated, catalytic amount, often with heating. | truman.edugoogle.com |

| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous, Strong Acid | Soluble in organic solvents, used with heating and water removal. | google.com |

| Polyfluoroalkanesulfonic Acids | Homogeneous, Strong Acid | Used in inert solvents at 60-120°C. | google.com |

Concentrated sulfuric acid is a traditional and effective catalyst. truman.edugoogle.com However, its use can lead to side reactions like sulfonation and oxidation, and it poses challenges in terms of separation and waste disposal. google.com Toluene sulfonic acids are also common and are soluble in the reaction mixture. google.com More modern and potent catalysts include polyfluoroalkanesulfonic acids, which can provide high yields under relatively mild conditions. google.com

Considerations for Sustainable Synthesis in Aromatic Ester Chemistry

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. The synthesis of this compound can be made more sustainable by addressing several aspects of the traditional process.

The conventional Fischer esterification often involves corrosive mineral acids, large volumes of volatile organic solvents, and significant energy consumption, which are environmentally undesirable. researchgate.netresearcher.life Key strategies for a greener synthesis include:

Greener Catalysts: The development of heterogeneous solid acid catalysts is a major step towards sustainable esterification. researchgate.net Materials like sulfated zirconia, tungstate-doped zirconia, and zeolites can effectively catalyze the reaction. researchgate.netresearchgate.net The primary advantages of these catalysts are their reusability, reduced corrosiveness, and ease of separation from the reaction mixture, which simplifies purification and minimizes acidic waste. researchgate.net

Alternative Energy Sources: Microwave irradiation has emerged as an energy-efficient alternative to conventional heating. It can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid and uniform heating of the reaction mixture. researchgate.netresearchgate.net Ultrasound-assisted synthesis is another green technique that can enhance reaction rates. researchgate.net

Sustainable Solvents and Solvent-Free Conditions: Solvents contribute significantly to the waste generated in chemical processes. nih.gov A key goal of green chemistry is to reduce or eliminate their use. Performing reactions under "neat" (solvent-free) conditions is an ideal approach. nih.gov Another innovative method is mechanochemistry, where reactions are induced by mechanical force, such as in a high-speed ball mill, completely avoiding the need for solvents. nih.gov When solvents are necessary, choosing greener options based on their environmental, health, and safety profiles is crucial. nih.gov

Table 4: Summary of Sustainable Approaches in Aromatic Ester Synthesis

| Approach | Description | Advantages | Reference(s) |

|---|---|---|---|

| Heterogeneous Catalysis | Using solid acid catalysts like zeolites or sulfated metal oxides. | Reusable, easy to separate, less corrosive, reduces waste. | researchgate.netresearchgate.net |

| Microwave/Ultrasound | Employing alternative energy sources to drive the reaction. | Faster reaction rates, lower energy consumption, often higher yields. | researchgate.net |

| Solvent-Free Synthesis | Conducting reactions without a solvent (neat) or using mechanochemistry. | Eliminates solvent waste, simplifies workup, reduces environmental impact. | nih.govnih.gov |

| Aqueous Micellar Catalysis | Performing reactions in water using surfactants to form micelles that act as nanoreactors. | Reduces use of organic solvents, can improve yields and catalyst loading. | nih.gov |

By integrating these sustainable strategies, the synthesis of this compound can be transformed into a more efficient, cost-effective, and environmentally responsible process.

Advanced Spectroscopic and Structural Elucidation of 2 Naphthylmethyl 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon skeleton and the specific environment of each proton.

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 2-naphthylmethyl 3-nitrobenzoate, the spectrum can be divided into three key regions: the signals from the 3-nitrobenzoate moiety, the signals from the 2-naphthylmethyl moiety, and the crucial methylene (B1212753) bridge signal.

3-Nitrobenzoate Protons: The benzene (B151609) ring of this portion contains four protons. The strong electron-withdrawing effects of both the nitro group and the ester functionality deshield these protons, causing them to appear at high chemical shifts (downfield), likely in the range of 8.0-9.0 ppm. The proton situated between the two deactivating groups (at C2) is expected to be the most deshielded, appearing as a narrow triplet or singlet. The other three protons would exhibit complex splitting patterns (doublets of doublets, triplets) due to their coupling with adjacent protons.

2-Naphthylmethyl Protons: The seven protons on the naphthalene (B1677914) ring system are expected to resonate in the aromatic region, typically between 7.4 and 8.0 ppm. Due to the complex coupling between adjacent protons on the fused rings, this region would likely appear as a series of overlapping multiplets.

Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the naphthyl group to the ester oxygen are chemically equivalent and are not coupled to other protons. Therefore, they are expected to produce a sharp singlet. This signal would be significantly deshielded by the adjacent electronegative oxygen atom and the aromatic naphthalene ring, likely appearing around 5.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | t or s | 1H | Aromatic H (C2 of benzoate) |

| ~8.4 | dd | 1H | Aromatic H (C4 or C6 of benzoate) |

| ~8.3 | dd | 1H | Aromatic H (C4 or C6 of benzoate) |

| ~7.7 | t | 1H | Aromatic H (C5 of benzoate) |

| 7.4 - 8.0 | m | 7H | Naphthyl aromatic H's |

| ~5.5 | s | 2H | Methylene H's (-CH₂-) |

Note: s = singlet, t = triplet, dd = doublet of doublets, m = multiplet. Chemical shifts are hypothetical and for illustrative purposes.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. As this compound lacks any element of symmetry, all 18 carbon atoms in the molecule are expected to be chemically distinct, resulting in 18 unique signals in the spectrum.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and would appear furthest downfield, typically in the 164-166 ppm range. aiinmr.com

Aromatic Carbons: The twelve aromatic carbons from the two ring systems would resonate between approximately 120 and 150 ppm. The carbon attached to the nitro group (C3 of benzoate) would be significantly deshielded, as would the quaternary carbons of the naphthalene ring.

Methylene Carbon: The methylene bridge carbon (-CH₂) would appear in the aliphatic region, likely around 65-70 ppm, shifted downfield by the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | Ester Carbonyl (C=O) |

| ~148 | Aromatic C (C-NO₂) |

| 124 - 136 | 11 Aromatic CH and 5 Aromatic C (quaternary) |

| ~68 | Methylene Carbon (-CH₂) |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complete and unambiguous structure of a complex molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.eduyoutube.com It would be used to establish the connectivity of protons within each aromatic ring. For example, it would show a correlation between the proton at C5 of the benzoate (B1203000) ring and its neighbors at C4 and C6, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. sdsu.educolumbia.edu It provides a definitive link between the ¹H and ¹³C assignments. For instance, the methylene proton singlet at ~5.5 ppm would show a cross-peak to the carbon signal at ~68 ppm, confirming the C-H bond of the methylene bridge.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its primary functional groups.

Ester Group: A very strong and sharp absorption band for the C=O (carbonyl) stretch is expected in the IR spectrum, typically around 1720-1740 cm⁻¹. sciencing.com A C-O stretching vibration would also be visible in the fingerprint region (1100-1300 cm⁻¹). sciencing.com

Nitro Group: The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. sciencing.comscirp.org

Aromatic Rings: The C=C stretching vibrations within the benzene and naphthalene rings would cause several bands of variable intensity in the 1450-1600 cm⁻¹ region. sciencing.com The aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹.

Methylene Group: The aliphatic C-H stretching of the -CH₂- group would result in absorptions slightly below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. sciencing.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond | Functional Group |

| 3030 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (-CH₂-) |

| 1720 - 1740 | C=O stretch | Ester |

| 1450 - 1600 | C=C stretch | Aromatic |

| 1520 - 1560 | N=O asymmetric stretch | Nitro |

| 1340 - 1380 | N=O symmetric stretch | Nitro |

| 1100 - 1300 | C-O stretch | Ester |

The precise frequencies of the vibrational modes are sensitive to the electronic environment of the bonds.

Effect on Carbonyl Frequency: The ester group is directly conjugated with the benzene ring. Furthermore, the presence of the strongly electron-withdrawing nitro group on the ring in a meta position influences the electronic distribution of the entire benzoate system. This withdrawal of electron density tends to strengthen the C=O double bond, which would likely shift its stretching frequency to a higher wavenumber compared to an ester on an unsubstituted or electron-rich aromatic ring.

Substituent Effects in the Fingerprint Region: The substitution pattern on the aromatic rings (1,3-disubstituted benzene and 2-substituted naphthalene) gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum (below 900 cm⁻¹). Analysis of these bands can provide confirmatory evidence for the specific isomer that has been synthesized.

Computational Chemistry and Theoretical Investigations of 2 Naphthylmethyl 3 Nitrobenzoate

Electronic Structure and Molecular Geometry Calculations

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting the physicochemical properties and reactivity of 2-naphthylmethyl 3-nitrobenzoate. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in this regard.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, electronic properties, and vibrational frequencies.

DFT studies on related naphthyl benzoate (B1203000) derivatives have demonstrated that these molecules tend to adopt linear and planar conformations, which is a key factor in their material properties. mdpi.combohrium.comresearchgate.net For this compound, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial relationship between the 2-naphthylmethyl group and the 3-nitrobenzoate moiety, including the orientation of the ester linkage and the nitro group relative to the aromatic rings.

Key electronic properties that can be calculated using DFT include the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The MEP map would visualize the electron density distribution, highlighting the electron-rich regions (such as the oxygen atoms of the ester and nitro groups) and electron-poor regions (the aromatic protons). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Exemplary DFT-Calculated Ground State Properties of Aromatic Esters

| Property | Exemplary Value | Significance for this compound |

| Total Energy | -1057.2 Hartree | Provides a baseline for comparing conformational stability. |

| Dipole Moment | 4.5 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -2.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.3 eV | An indicator of chemical reactivity and electronic excitation energy. |

Note: The values in this table are illustrative for a molecule of similar size and functionality and are not based on published data for this compound.

Ab Initio Methods for High-Level Accuracy

For more precise calculations of electronic structure, particularly for benchmarking DFT results or investigating excited states, ab initio methods are employed. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization.

While computationally more demanding than DFT, methods like MP2 can provide a more accurate description of electron correlation effects, which are important for non-covalent interactions that may influence the conformation of the flexible ester linkage in this compound. High-level Coupled Cluster calculations, such as CCSD(T), are considered the "gold standard" for accuracy in computational chemistry and could be used to obtain highly reliable single-point energies for key conformations or transition states, albeit at a significant computational expense.

Conformational Analysis and Potential Energy Surfaces

The presence of several rotatable single bonds in this compound—specifically around the ester group (C-O-C-C) and the methylene (B1212753) bridge (naphthyl-CH2-O)—gives rise to multiple possible conformations. Conformational analysis is crucial for identifying the most stable, low-energy structures that the molecule is likely to adopt.

Computational chemists would investigate this by systematically rotating the key dihedral angles and calculating the corresponding energy, thereby mapping out the potential energy surface (PES). This process identifies local minima (stable conformers) and the energy barriers between them (rotational barriers). Studies on other sterically congested polycyclic aromatic systems have successfully used these approaches to rationalize conformational preferences. chemrxiv.orgchemrxiv.org For this compound, the analysis would reveal whether a folded or an extended conformation is energetically preferred and how the bulky naphthyl and nitrobenzoate groups orient themselves to minimize steric hindrance.

Thermodynamic and Kinetic Parameter Prediction

Beyond static structures, computational chemistry can predict the thermodynamic stability and kinetic reactivity of molecules.

Calculation of Reaction Energies and Enthalpies of Formation

Theoretical methods can be used to calculate key thermodynamic parameters, such as the standard enthalpy of formation (ΔHf°). This is typically achieved using atomization or isodesmic reaction schemes, where the enthalpy of a reaction involving the target molecule and a set of well-characterized reference compounds is calculated. By combining the computed reaction enthalpy with the known experimental ΔHf° of the reference compounds, the ΔHf° of this compound can be derived. This value is fundamental for understanding the molecule's energetic stability. Theoretical studies on aromatic nitro compounds have been used to predict their thermal properties. researchgate.net

Transition State Modeling for Reaction Rate Prediction

To understand the kinetics of reactions involving this compound, such as its synthesis via esterification or its hydrolysis, computational chemists model the corresponding transition states (TS). A transition state is the highest energy point along a reaction pathway.

Using methods like DFT, the geometry of the transition state can be located and its structure optimized. A key feature of a true transition state on the potential energy surface is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the energies of the reactants and the transition state are known, the activation energy (Ea) for the reaction can be calculated. This activation energy is the primary determinant of the reaction rate, as described by the Arrhenius equation. Theoretical descriptions of reactions involving nucleophiles and aromatic nitro compounds provide a framework for how such modeling could be applied. mdpi.comdur.ac.uk

Table 2: Illustrative Data for a Hypothetical Hydrolysis Reaction

| Parameter | Computational Method | Exemplary Calculated Value |

| Energy of Reactants | DFT/B3LYP/6-31G(d) | -1100.5 Hartree |

| Energy of Transition State | DFT/B3LYP/6-31G(d) | -1100.45 Hartree |

| Activation Energy (Ea) | Calculated from ΔE | 31.4 kcal/mol |

| Imaginary Frequency of TS | Vibrational Analysis | -250 cm⁻¹ |

Note: This table presents hypothetical data for an illustrative reaction to demonstrate the type of information generated from transition state modeling. It does not represent actual calculated values for this compound.

Spectroscopic Property Simulations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, offering a valuable complement to experimental analysis.

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational modeling is a well-established method for structure elucidation and verification. For this compound, theoretical calculations can estimate the ¹H and ¹³C chemical shifts. These predictions are based on the calculation of the magnetic shielding tensors for each nucleus, which are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic (Nitrobenzoate) | 7.5 - 8.8 | Influenced by the strong electron-withdrawing nitro group. |

| Aromatic (Naphthyl) | 7.4 - 8.0 | Complex multiplet structure expected. |

| Methylene (-CH₂-) | ~5.5 | Shifted downfield by the ester oxygen and naphthyl ring. |

| Carbonyl (C=O) | ~164 | Typical for an ester carbonyl. |

| Aromatic C (Nitrobenzoate) | 124 - 148 | The carbon attached to the nitro group would be significantly downfield. |

| Aromatic C (Naphthyl) | 125 - 134 | Multiple signals expected due to the fused ring system. |

Note: The values in this table are illustrative and based on general principles and data for analogous structures. Actual experimental or more precise computational data may vary.

Simulation of IR and Raman Spectra to Aid Experimental Assignment

Computational simulations of infrared (IR) and Raman spectra are invaluable for assigning experimental vibrational bands to specific molecular motions. These simulations are typically performed using DFT calculations, which can predict the vibrational frequencies and their corresponding intensities. researchgate.net

For this compound, the simulated IR and Raman spectra would be dominated by several key vibrational modes. The strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbonyl (C=O) stretch of the ester group would be another prominent feature, typically observed around 1720-1740 cm⁻¹. The spectra would also feature a series of bands corresponding to the C-H stretching of the aromatic rings and the methylene group, as well as complex fingerprint patterns from the aromatic ring deformations and C-O stretching vibrations. researchgate.netcam.ac.uk

Table 2: Illustrative Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong (IR) |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong (IR) |

| C=O Stretch | 1720 - 1740 | Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |

| C-O Ester Stretch | 1100 - 1300 | Medium |

Note: This table presents expected ranges for key functional group vibrations. A full computational analysis would provide a detailed list of all vibrational modes.

Intermolecular Interactions and Crystal Packing Simulations

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. Computational simulations can elucidate these interactions and predict crystal packing arrangements.

π-π Stacking and Other Non-Covalent Interactions

The presence of two extended aromatic systems, the naphthalene (B1677914) and the nitro-substituted benzene (B151609) rings, makes π-π stacking interactions a dominant feature in the crystal packing of this compound. These interactions arise from the attractive, non-covalent forces between the electron-rich π-systems of the aromatic rings. In the crystal structure of methyl 3-nitrobenzoate, short intermolecular contacts between the benzene rings are indicative of π-π interactions. nih.gov

For this compound, both parallel-displaced and T-shaped stacking arrangements are conceivable. The nitro group, being strongly electron-withdrawing, can also participate in nitro–π interactions, further stabilizing the crystal structure. Computational analysis can quantify the energetic contribution of these interactions and determine the preferred geometric arrangements, such as the inter-planar distances and offset angles between the aromatic rings. These stacking interactions are expected to be a primary driving force in the formation of the three-dimensional supramolecular architecture.

Chemical Reactivity and Mechanistic Explorations of 2 Naphthylmethyl 3 Nitrobenzoate

Hydrolytic Stability and Mechanism

The hydrolysis of esters, such as 2-naphthylmethyl 3-nitrobenzoate, is a fundamental chemical process that can be catalyzed by both acids and bases. The rate and mechanism of this reaction are highly dependent on the reaction conditions and the structure of the ester itself.

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

The acid-catalyzed hydrolysis of esters generally proceeds through a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (2-naphthylmethanol) leads to the formation of the carboxylic acid (3-nitrobenzoic acid) and regenerates the acid catalyst. semanticscholar.orgyoutube.com

The kinetics of acid-catalyzed hydrolysis often follow a rate law that is first order in both the ester and the acid catalyst. rsc.org Studies on similar organic nitrates have shown a positive correlation between the hydrolysis rate constant and the acidity of the solution. copernicus.org For instance, the lifetime of an α-pinene-derived organic nitrate (B79036) was observed to decrease significantly from 8.8 hours at a neutral pH of 6.9 to 8.3 minutes at a highly acidic pH of 0.25. copernicus.org This highlights the crucial role of acid catalysis in the degradation of such compounds. The mechanism is described as a unimolecular specific acid-catalyzed process. copernicus.org

The general mechanism for acid-catalyzed ester hydrolysis can be depicted as follows:

Protonation of the carbonyl oxygen: This step activates the ester towards nucleophilic attack.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. semanticscholar.org

Proton transfer: A proton is transferred from the attacking water molecule to the leaving group (the 2-naphthylmethoxide group).

Elimination of the alcohol: The protonated leaving group departs as 2-naphthylmethanol.

Deprotonation: The protonated carboxylic acid is deprotonated to yield 3-nitrobenzoic acid and regenerate the acid catalyst.

Base-Mediated Hydrolysis Kinetics and Mechanism

In contrast to acid-catalyzed hydrolysis, base-mediated hydrolysis, often referred to as saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. nih.gov The subsequent collapse of this intermediate leads to the formation of the carboxylate salt and the alcohol.

The kinetics of base-catalyzed hydrolysis are generally second order, being first order in both the ester and the hydroxide ion. niscpr.res.in The rate of this reaction is highly influenced by the electronic properties of the substituents on both the acyl and the alcohol portions of the ester. Electron-withdrawing groups on the benzoate (B1203000) ring, such as the nitro group in this compound, are expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the resulting carboxylate anion.

The mechanism for base-mediated ester hydrolysis is as follows:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A transient tetrahedral intermediate is formed. nih.gov

Elimination of the alkoxide: The intermediate collapses, eliminating the 2-naphthylmethoxide ion.

Proton transfer: The alkoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt and 2-naphthylmethanol.

Substituent Effects on Hydrolysis Rates and Equilibrium

The rate of hydrolysis of this compound is significantly influenced by the presence of the nitro group on the benzoate moiety. The nitro group is a strong electron-withdrawing group, which has two primary effects on the hydrolysis reaction.

In base-mediated hydrolysis , the effect is more straightforward. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. oieau.fr This leads to a significant increase in the rate of hydrolysis compared to unsubstituted or electron-donating group substituted benzoates. For example, the presence of a 4-nitro group on methyl benzoate reduces its half-life at pH 8 and 10°C to 0.1 years, compared to 1.8 years for methyl benzoate and 4.8 years for methyl 4-methoxybenzoate, which has an electron-donating group. oieau.fr

The position of the substituent also plays a crucial role. For instance, in a study on the base-catalyzed hydrolysis of brominated ethyl benzoates, the para-substituted isomer showed lower hydrolytic stability (t₁/₂ = 12 min) compared to the unsubstituted analog (t₁/₂ = 14 min), while the meta-substituted isomer was more stable (t₁/₂ = 25 min). nih.gov This highlights the interplay of inductive and resonance effects in determining the reaction rate.

| Hydrolysis Condition | Effect of Nitro Group | Mechanism |

| Acid-Catalyzed | Complex effects; may decrease rate by destabilizing the protonated intermediate. | Protonation of carbonyl, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of alcohol. semanticscholar.orgyoutube.com |

| Base-Mediated | Increases rate by enhancing the electrophilicity of the carbonyl carbon. | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of alkoxide. nih.gov |

Electrophilic Aromatic Substitution on the Nitrobenzoate Moiety

The benzene (B151609) ring of the 3-nitrobenzoate portion of the molecule can undergo electrophilic aromatic substitution (EAS) reactions. However, the reactivity and regioselectivity of these reactions are heavily influenced by the existing substituents: the ester group (-COOR) and the nitro group (-NO₂).

Regioselectivity and Deactivation Effects of the Ester and Nitro Groups

Both the ester group and the nitro group are deactivating groups for electrophilic aromatic substitution. chegg.comyoutube.com This means they make the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. This deactivation arises from their electron-withdrawing nature, which reduces the electron density of the aromatic ring. libretexts.org

Furthermore, both groups are meta-directors. chegg.comyoutube.com This means that incoming electrophiles will preferentially substitute at the positions meta to both the ester and the nitro group. The directing effect is a consequence of the stability of the carbocation intermediate (the arenium ion) that is formed during the reaction. When the electrophile attacks at the ortho or para positions relative to these deactivating groups, one of the resonance structures of the arenium ion places a positive charge directly adjacent to the electron-withdrawing group, which is a highly destabilizing arrangement. youtube.com In contrast, attack at the meta position avoids this unfavorable situation, making the meta pathway lower in energy and therefore preferred.

In the case of this compound, the available positions for electrophilic attack on the benzoate ring are C4, C5, and C6. The C4 and C6 positions are ortho and para to the ester group, respectively, and are therefore disfavored. The C5 position is meta to the ester group and ortho to the nitro group. The C4 and C2 positions are ortho and para to the nitro group, respectively. The directing effects of both groups reinforce each other, strongly directing incoming electrophiles to the C5 position.

| Substituent | Effect on Reactivity | Directing Effect |

| Ester (-COOR) | Deactivating chegg.com | meta-directing chegg.com |

| Nitro (-NO₂) | Strongly Deactivating chegg.com | meta-directing chegg.comyoutube.com |

Mechanistic Pathways of Electrophilic Attack

The general mechanism for electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.comyoutube.com

Formation of the Electrophile: The first step is the generation of a strong electrophile. For example, in nitration, the electrophile is the nitronium ion (NO₂⁺), which is typically formed by reacting nitric acid with a stronger acid like sulfuric acid. masterorganicchemistry.com

Attack of the Aromatic Ring and Formation of the Arenium Ion: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This is the slow, rate-determining step of the reaction.

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that is bonded to the electrophile. This restores the aromatic π system and yields the substituted product. masterorganicchemistry.com

For this compound, an electrophilic attack, for instance by a nitronium ion in a further nitration reaction, would proceed via the formation of an arenium ion where the new nitro group is attached at the C5 position. The positive charge in the resulting arenium ion would be delocalized over the C2, C4, and C6 positions of the ring. This avoids placing the positive charge on the carbons directly attached to the deactivating ester and original nitro groups, making this the most stable possible intermediate and leading to the formation of the 2-naphthylmethyl 3,5-dinitrobenzoate (B1224709) as the major product.

Nucleophilic Transformations Involving the Ester Carbonyl

No specific studies on the nucleophilic transformations of the ester carbonyl in this compound have been reported. However, based on the general principles of ester reactivity, it is anticipated that the carbonyl group would be susceptible to nucleophilic acyl substitution. Esters typically undergo reactions such as hydrolysis, transesterification, and aminolysis. libretexts.orgyoutube.com The presence of the electron-withdrawing nitro group on the benzoate ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to a non-nitrated benzoate ester.

In a typical reaction, a nucleophile would attack the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the 2-naphthylmethoxide leaving group would result in the formation of a new carbonyl compound. For instance, hydrolysis with a strong base like sodium hydroxide would likely yield 3-nitrobenzoic acid and 2-naphthylmethanol. This process, known as saponification, is a common reaction for esters. youtube.com

Table 1: Postulated Nucleophilic Reactions at the Ester Carbonyl of this compound

| Reaction Type | Reagents | Expected Products |

| Hydrolysis (Basic) | NaOH, H₂O | 3-Nitrobenzoic acid, 2-Naphthylmethanol |

| Hydrolysis (Acidic) | H₃O⁺ | 3-Nitrobenzoic acid, 2-Naphthylmethanol |

| Transesterification | R'OH, Acid or Base catalyst | This compound, R'-OH |

| Aminolysis | R'NH₂ | N-R'-3-nitrobenzamide, 2-Naphthylmethanol |

Note: This table is based on general chemical principles and not on specific experimental data for this compound.

Reactions Involving the Naphthylmethyl Moiety

The 2-naphthylmethyl (Nap) group is frequently employed as a protecting group in organic synthesis, particularly in carbohydrate chemistry, due to its stability under a range of conditions and its selective removal. rsc.orgacs.orgnih.gov While no specific reactions involving the naphthylmethyl moiety of this compound have been documented, the extensive literature on the Nap protecting group provides insight into its potential reactivity.

The Nap group can be cleaved under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for the deprotection of Nap ethers. acs.orgnih.gov It is plausible that the ester linkage in this compound could also be cleaved under similar oxidative conditions to release 3-nitrobenzoic acid. Another method for the removal of the Nap group is catalytic hydrogenation. arkat-usa.org However, the presence of the nitro group on the benzoate ring would likely be reduced under these conditions as well. sciencemadness.org

Photodecarboxylation has been reported for some naphthylmethyl arylacetate esters, leading to the formation of naphthylarylethanes. acs.org This reaction proceeds via an intramolecular charge transfer. It is conceivable that this compound could undergo a similar photochemical reaction, although no such study has been published.

Table 2: Potential Reactions for the Cleavage of the 2-Naphthylmethyl Group

| Reaction Type | Reagents | Potential Products |

| Oxidative Cleavage | DDQ | 3-Nitrobenzoic acid |

| Catalytic Hydrogenation | H₂, Pd/C | 3-Aminobenzoic acid, 2-Methylnaphthalene |

| Photodecarboxylation | UV light | Potential for C-C bond formation |

Note: This table is based on known reactions of the 2-naphthylmethyl group in other contexts and not on specific experimental data for the title compound.

Exploration of Rearrangement Reactions

There is no information available in the scientific literature regarding rearrangement reactions specifically involving this compound. Rearrangement reactions are typically substrate-specific and often require particular structural features or reaction conditions that may not be present or have not been explored for this compound.

While rearrangements of other naphthalene (B1677914) derivatives and esters are known, such as the Baeyer-Villiger rearrangement of ketones to esters or the Beckmann rearrangement of oximes to amides, these are not directly applicable to the structure of this compound. wiley-vch.delibretexts.org Some unusual rearrangements have been observed in sterically hindered 1,8-disubstituted naphthalenes, but these are driven by steric strain not present in the 2-substituted naphthylmethyl group of the title compound. acs.org

Synthesis and Reactivity of Derivatives and Analogues of 2 Naphthylmethyl 3 Nitrobenzoate

Systematic Synthesis of Substituted Naphthylmethyl Nitrobenzoates

The synthesis of 2-naphthylmethyl 3-nitrobenzoate and its derivatives is a multi-step process that begins with the preparation of the requisite precursors: substituted 2-naphthylmethyl halides and variously substituted nitrobenzoic acids. The final step in the synthesis is an esterification reaction. A general synthetic scheme involves the esterification of a substituted 2-naphthalenemethanol or the reaction of a 2-naphthylmethyl halide with a salt of a nitrobenzoic acid.

A common and efficient method for the synthesis of the target esters is the reaction of a substituted 2-(bromomethyl)naphthalene with the silver salt of a substituted nitrobenzoic acid in an inert solvent like diethyl ether or acetonitrile. This method generally proceeds in good yield and allows for the introduction of a wide variety of substituents on both the naphthyl and benzoate (B1203000) rings.

Alternatively, a Fischer-Speier esterification can be employed, where a substituted 2-naphthalenemethanol is reacted with a substituted nitrobenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid. This method is also versatile but may require more stringent conditions to drive the reaction to completion.

Variation of Substituents on the Naphthyl Ring

The systematic variation of substituents on the naphthalene (B1677914) ring allows for a detailed investigation into the electronic and steric effects on the properties and reactivity of the resulting esters. The synthesis of these analogues typically starts with the corresponding substituted 2-methylnaphthalene. The methyl group can be halogenated, most commonly brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to form the 2-(bromomethyl)naphthalene derivative.

Substituents can be introduced onto the naphthalene ring at various positions to study their effects. For instance, electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) like cyano (-CN) can be incorporated. The position of these substituents will also influence the electronic environment of the naphthylmethyl moiety.

Below is a representative table outlining the synthesis of various substituted 2-naphthylmethyl 3-nitrobenzoates, starting from the appropriately substituted 2-methylnaphthalene.

| Substituent on Naphthyl Ring | Position | Precursor | Brominating Agent | Esterification Conditions | Product |

| None | - | 2-Methylnaphthalene | NBS, Benzoyl Peroxide | Silver 3-nitrobenzoate, CH₃CN | This compound |

| 4-Methoxy | 4 | 4-Methoxy-2-methylnaphthalene | NBS, Benzoyl Peroxide | Silver 3-nitrobenzoate, CH₃CN | (4-Methoxy-2-naphthyl)methyl 3-nitrobenzoate |

| 6-Bromo | 6 | 6-Bromo-2-methylnaphthalene | NBS, Benzoyl Peroxide | Silver 3-nitrobenzoate, CH₃CN | (6-Bromo-2-naphthyl)methyl 3-nitrobenzoate |

| 7-Nitro | 7 | 2-Methyl-7-nitronaphthalene | NBS, Benzoyl Peroxide | Silver 3-nitrobenzoate, CH₃CN | (7-Nitro-2-naphthyl)methyl 3-nitrobenzoate |

This table presents a generalized synthetic approach. Specific reaction conditions and yields would be determined experimentally.

Modification of the Nitro Group Position on the Benzoate Ring

The position of the nitro group on the benzoate ring significantly influences the electronic properties of the ester. The synthesis of these analogues involves the use of ortho-, meta-, or para-nitrobenzoic acid. These nitrobenzoic acids are commercially available or can be synthesized through the nitration of benzoic acid or the oxidation of the corresponding nitrotoluene. sciencing.com

The esterification is then carried out with 2-naphthalenemethanol or a 2-naphthylmethyl halide. The choice of the nitrobenzoic acid isomer allows for a systematic study of the effect of the nitro group's position on the reactivity and spectroscopic properties of the resulting ester.

The following table illustrates the synthesis of 2-naphthylmethyl nitrobenzoates with varying nitro group positions.

| Nitro Group Position | Nitrobenzoic Acid Precursor | Esterification Partner | Esterification Conditions | Product |

| Ortho | 2-Nitrobenzoic acid | 2-(Bromomethyl)naphthalene | Silver salt, CH₃CN | 2-Naphthylmethyl 2-nitrobenzoate |

| Meta | 3-Nitrobenzoic acid | 2-(Bromomethyl)naphthalene | Silver salt, CH₃CN | This compound |

| Para | 4-Nitrobenzoic acid | 2-(Bromomethyl)naphthalene | Silver salt, CH₃CN | 2-Naphthylmethyl 4-nitrobenzoate |

This table outlines the synthetic strategy. Experimental conditions would be optimized for each specific analogue.

Chain Elongation or Shortening of the Alkyl Bridge

Modifying the length of the alkyl bridge between the naphthyl ring and the benzoate group provides insight into the influence of distance on the electronic interactions between these two moieties. The synthesis of these analogues requires the preparation of homologous naphthylalkanols or naphthylalkyl halides.

For example, to synthesize (2-naphthyl)ethyl 3-nitrobenzoate, one could start with 2-naphthaleneacetic acid, reduce it to 2-(2-hydroxyethyl)naphthalene, and then esterify it with 3-nitrobenzoyl chloride. Alternatively, 2-(2-bromoethyl)naphthalene can be reacted with the salt of 3-nitrobenzoic acid. Shortening the bridge to a direct ester linkage would involve the esterification of 2-naphthol with 3-nitrobenzoyl chloride.

A representative synthetic scheme for chain-modified analogues is presented below.

| Alkyl Bridge | Naphthyl Precursor | Benzoate Precursor | Key Synthetic Step | Product |

| -CH₂- | 2-(Bromomethyl)naphthalene | 3-Nitrobenzoic acid salt | Williamson ether synthesis-like reaction | This compound |

| -CH₂CH₂- | 2-(2-Bromoethyl)naphthalene | 3-Nitrobenzoic acid salt | Williamson ether synthesis-like reaction | (2-Naphthyl)ethyl 3-nitrobenzoate |

| -CH₂CH₂CH₂- | 2-(3-Bromopropyl)naphthalene | 3-Nitrobenzoic acid salt | Williamson ether synthesis-like reaction | (2-Naphthyl)propyl 3-nitrobenzoate |

This table provides a conceptual synthetic framework. The actual synthesis would require optimization of each step.

Structure-Reactivity Relationship Studies of Analogues

The systematic synthesis of analogues of this compound allows for comprehensive studies of their structure-reactivity relationships. By altering substituents and their positions, a deeper understanding of the electronic and steric factors governing reaction rates and selectivity can be achieved.

Electronic and Steric Effects on Reaction Rates and Selectivity

The rate of reactions involving the ester group, such as hydrolysis or solvolysis, is highly sensitive to the electronic environment of both the naphthyl and benzoate rings. Electron-withdrawing groups on the benzoate ring, particularly at the ortho and para positions, are expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack. Conversely, electron-donating groups on the naphthyl ring can stabilize a developing positive charge on the benzylic carbon in solvolysis reactions that proceed through a carbocation-like transition state, thus increasing the reaction rate.

Steric effects also play a crucial role. Bulky substituents near the reaction center can hinder the approach of a nucleophile, leading to a decrease in the reaction rate. For instance, a substituent at the 1-position of the naphthalene ring would exert a significant steric effect on the methylene (B1212753) bridge and the ester functionality.

The following table summarizes the expected qualitative effects of various substituents on the rate of a hypothetical Sₙ1 solvolysis reaction, where the rate-determining step is the departure of the benzoate leaving group.

| Substituent | Position on Naphthyl Ring | Electronic Effect | Steric Effect | Expected Effect on Solvolysis Rate |

| -OCH₃ | 4 | Electron-donating (resonance) | Minimal | Increase |

| -NO₂ | 7 | Electron-withdrawing (resonance and inductive) | Minimal | Decrease |

| -CH₃ | 1 | Electron-donating (inductive) | Significant | Decrease (due to steric hindrance) |

| -Br | 6 | Electron-withdrawing (inductive), Electron-donating (resonance) | Minimal | Minor decrease |

This table is based on established principles of physical organic chemistry. Actual quantitative effects would need to be determined through kinetic studies.

Comparative Analysis of Spectroscopic Properties

The structural variations in the synthesized analogues are reflected in their spectroscopic properties. A comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectra (MS) provides valuable information about their electronic structure and conformation.

Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the ester group. Electron-withdrawing groups on the benzoate ring will typically shift the C=O stretch to a higher wavenumber (frequency), while electron-donating groups will shift it to a lower wavenumber. The characteristic asymmetric and symmetric stretches of the nitro group are also readily identifiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shift of the methylene protons of the naphthylmethyl group is influenced by substituents on both aromatic rings. Electron-withdrawing groups on either ring will deshield these protons, causing them to resonate at a higher chemical shift (downfield). ¹³C NMR spectroscopy provides information on the electronic environment of the carbon atoms, with the chemical shift of the carbonyl carbon being particularly informative.

The table below presents expected trends in key spectroscopic data for a series of 2-naphthylmethyl nitrobenzoate analogues.

| Compound | Key IR Frequencies (cm⁻¹) (C=O, NO₂) | ¹H NMR Chemical Shift (δ, ppm) (-CH₂-) | ¹³C NMR Chemical Shift (δ, ppm) (C=O) |

| 2-Naphthylmethyl 2-nitrobenzoate | ~1735, ~1530, ~1350 | ~5.6 | ~165 |

| This compound | ~1730, ~1535, ~1355 | ~5.5 | ~164 |

| 2-Naphthylmethyl 4-nitrobenzoate | ~1738, ~1525, ~1345 | ~5.6 | ~165 |

| (4-Methoxy-2-naphthyl)methyl 3-nitrobenzoate | ~1728, ~1535, ~1355 | ~5.4 | ~164 |

| (7-Nitro-2-naphthyl)methyl 3-nitrobenzoate | ~1732, ~1535, ~1355 | ~5.7 | ~164 |

The spectroscopic data presented are estimations based on typical values for similar functional groups and are subject to experimental verification.

Synthesis of Hybrid Molecules Containing the Naphthylmethyl and Nitrobenzoate Units

The primary synthetic routes for creating such ester-based hybrid molecules include direct esterification under acidic conditions (Fischer-Speier esterification), coupling agent-mediated esterification (Steglich esterification), and reactions involving nucleophilic substitution.

Fischer-Speier Esterification

A classical approach to forming the ester bond is the Fischer-Speier esterification. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of this compound, this would entail reacting 3-nitrobenzoic acid with 2-naphthalenemethanol.

The reaction is typically performed in an excess of the alcohol or with the removal of water to drive the equilibrium towards the formation of the ester.

General Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Nitrobenzoic Acid | 2-Naphthalenemethanol | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | This compound |

This method is straightforward and utilizes readily available starting materials. However, it may not be suitable for substrates that are sensitive to strong acidic conditions.

Steglich Esterification

For substrates that are sensitive to the harsh conditions of Fischer-Speier esterification, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, commonly 4-dimethylaminopyridine (DMAP).

The reaction proceeds at room temperature and is highly efficient for a wide range of carboxylic acids and alcohols, including those with steric hindrance.

General Reaction Scheme:

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Product | Byproduct |

| 3-Nitrobenzoic Acid | 2-Naphthalenemethanol | DCC | DMAP | This compound | Dicyclohexylurea (DCU) |

A significant advantage of the Steglich esterification is its mild reaction conditions, which helps in preserving the integrity of sensitive functional groups that might be present in more complex analogues.

Nucleophilic Substitution with Alkyl Halides

An alternative strategy involves the reaction of a salt of 3-nitrobenzoic acid with a 2-naphthylmethyl halide, such as 2-(bromomethyl)naphthalene. This is a nucleophilic substitution reaction (SN2 type) where the carboxylate anion acts as the nucleophile.

The reaction is typically carried out in a polar aprotic solvent, and the reactivity of the halide is crucial (I > Br > Cl).

General Reaction Scheme:

| Carboxylate Salt | Alkyl Halide | Solvent | Product | Byproduct |

| Sodium 3-nitrobenzoate | 2-(Bromomethyl)naphthalene | Dimethylformamide (DMF) or Acetone | This compound | Sodium Bromide (NaBr) |

Mitsunobu Reaction

The Mitsunobu reaction provides another mild and efficient method for the synthesis of esters from primary or secondary alcohols and carboxylic acids. This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, which is relevant when synthesizing chiral analogues.

General Reaction Scheme:

| Carboxylic Acid | Alcohol | Reagents | Product | Byproducts |

| 3-Nitrobenzoic Acid | 2-Naphthalenemethanol | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | This compound | Triphenylphosphine oxide (Ph₃PO), Diethyl hydrazinedicarboxylate |

The choice of synthetic route for preparing hybrid molecules containing the naphthylmethyl and nitrobenzoate units depends on several factors, including the stability of the starting materials, the desired scale of the reaction, and the presence of other functional groups in the precursor molecules. Each of these methods offers a viable pathway to the target compound, allowing for the exploration of this chemical space for various research applications.

Advanced Applications in Chemical Sciences

Role as Building Blocks or Intermediates in Multi-Step Organic Synthesis

There is no specific information available in the searched literature regarding the use of 2-naphthylmethyl 3-nitrobenzoate as a building block or intermediate in multi-step organic synthesis.

Application in Material Science Research

No research findings were identified concerning the application of this compound in material science.

Precursors for Polymeric Materials with Tunable Properties

Information on the use of this compound as a precursor for polymeric materials is not available in the searched sources.

Investigation in Liquid Crystal or Optoelectronic Materials

There is no evidence in the searched literature of investigations into this compound for liquid crystal or optoelectronic applications.

Exploration in Environmental Chemical Processes (e.g., Chemical Degradation Studies)

No data is available from the searches conducted on the exploration of this compound in environmental chemical processes, such as chemical degradation studies.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Protocols

The synthesis of 2-naphthylmethyl 3-nitrobenzoate, while seemingly a straightforward esterification, presents opportunities for the development of novel and efficient synthetic protocols. Traditional methods, such as Fischer-Speier esterification, may be effective but could suffer from drawbacks like harsh acidic conditions and long reaction times, which could be incompatible with the nitro functionality.

Future research could focus on the development of milder and more efficient catalytic methods. For instance, the use of carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), could provide a high-yielding pathway at room temperature. The exploration of enzymatic catalysis, employing lipases for the esterification, could offer a green and highly selective alternative.

In-depth Investigations of Complex Reaction Mechanisms

The structural features of this compound suggest that it could participate in a variety of chemical transformations with complex reaction mechanisms. The ester linkage provides a site for nucleophilic acyl substitution, and the rates and mechanisms of hydrolysis, aminolysis, and transesterification reactions would be of fundamental interest. The steric hindrance imposed by the 2-naphthylmethyl group is likely to play a significant role in the kinetics of these reactions.

The nitro group on the benzoate (B1203000) ring is a powerful electron-withdrawing group, which will influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution. aiinmr.com Detailed mechanistic studies, employing techniques such as kinetic isotope effects and computational modeling, could elucidate the transition states and intermediates involved in these transformations.

Exploration of Photochemical Reactivity

The presence of the naphthalene (B1677914) chromophore in this compound makes it a prime candidate for photochemical investigation. Naphthalene derivatives are known to exhibit interesting photophysical and photochemical properties, including fluorescence and participation in [2+2] and [4+4] cycloaddition reactions. nih.gov

Future research could explore the photochemical reactivity of this compound upon irradiation with UV light. Potential photoreactions include intramolecular cyclizations, rearrangements, and photo-Fries-type reactions. The nitro group could also participate in photochemical processes, such as photoreduction or intramolecular hydrogen abstraction. Time-resolved spectroscopic techniques could be employed to study the excited states and transient intermediates involved in these photochemical transformations. mdpi.com

Discovery of Unconventional Chemical Transformations

The unique electronic and steric properties of this compound may enable unconventional chemical transformations. For example, the naphthalene ring could be a substrate for dearomatization reactions under specific catalytic conditions.

The presence of the nitro group opens up possibilities for reductive cyclization reactions. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization onto the ester carbonyl, could lead to the formation of novel heterocyclic scaffolds. The development of catalysts that can selectively effect such transformations in the presence of the naphthalene ring would be a challenging but rewarding area of research.

Computational Design of Tailored Analogues for Specific Chemical Functions

Computational chemistry offers a powerful tool for the rational design of analogues of this compound with tailored properties. researchgate.net Density Functional Theory (DFT) calculations could be used to predict the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its derivatives.